methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Overview
Description
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as azetidine derivatives, have been found to interact with various biological targets, indicating a broad range of potential activities .
Mode of Action
Based on its structural similarity to other azetidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Azetidine derivatives have been found to interact with various biochemical pathways, suggesting a potential for diverse biological effects .
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability and metabolic stability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Formation of Triazole Ring: The triazole ring is often formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are then coupled using a suitable linker, such as a carboxylate group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains both azetidine and selenazole rings.
Methyl 2-(azetidin-3-ylidene)acetate: Features an azetidine ring and is used in similar synthetic applications.
Uniqueness
Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
methyl 1-(azetidin-3-yl)triazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXUHRFNUMHUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-73-0 | |
Record name | methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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